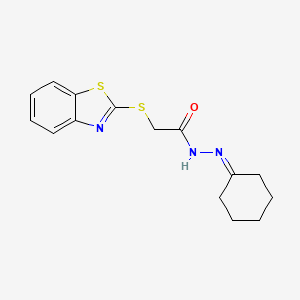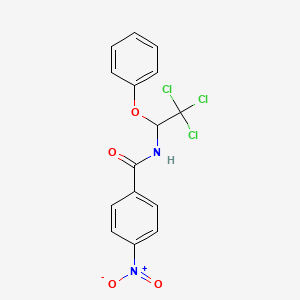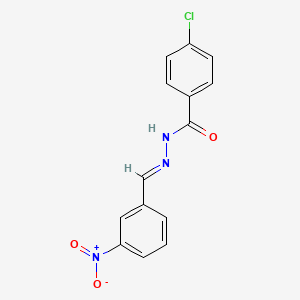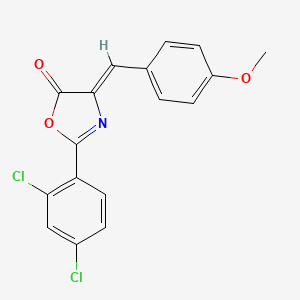
Butyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-二氯苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯是一种结构复杂的化合物,它包含喹啉核心,二氯苯基和丁酯基团。
准备方法
合成路线和反应条件
4-(2,4-二氯苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯的合成通常涉及多步有机反应。一种常见的方法是,在碱的存在下,将2,4-二氯苯甲醛与环己酮缩合,形成中间体产物。然后,在酸性条件下,将该中间体与乙酰乙酸丁酯反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
4-(2,4-二氯苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化,生成喹啉衍生物。
还原: 还原反应可以生成二氢喹啉衍生物。
取代: 二氯苯基中的卤素原子可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用的还原剂包括氢化锂铝(LiAlH4)和硼氢化钠(NaBH4)。
取代: 亲核取代反应可以使用如甲醇钠(NaOCH3)或叔丁醇钾(KOtBu)之类的试剂进行。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以生成喹啉-3-羧酸酯衍生物,而还原可以生成二氢喹啉衍生物。
科学研究应用
4-(2,4-二氯苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯具有多种科学研究应用:
化学: 用作合成更复杂有机分子的合成砌块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构和生物活性,正在探索作为潜在的治疗剂。
工业: 应用于新材料和化学工艺的开发。
作用机制
4-(2,4-二氯苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,改变其活性,从而导致各种生物效应。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
- 4-[(2,4-二氯苯基)氧基]丁酸丁酯
- 2,4-二氯苯氧乙酸丁酯
独特性
4-(2,4-二氯苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸丁酯由于其喹啉核心以及二氯苯基和丁酯基团的存在而独一无二。这种结构特征的组合赋予其独特的化学和生物学特性,使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C23H27Cl2NO3 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
butyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27Cl2NO3/c1-5-6-9-29-22(28)19-13(2)26-17-11-23(3,4)12-18(27)21(17)20(19)15-8-7-14(24)10-16(15)25/h7-8,10,20,26H,5-6,9,11-12H2,1-4H3 |
InChI 键 |
CGOHDXAYDRPWCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)

![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)

![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
